
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is a synthetic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a dimethylaminopropene chain
Méthodes De Préparation
The synthesis of 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-fluorobenzaldehyde, phenylacetone, and dimethylamine.
Condensation Reaction: The p-fluorobenzaldehyde and phenylacetone undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Amine Addition: The intermediate compound is then reacted with dimethylamine under controlled conditions to form the final product.
Hydrochloride Formation: The final product is converted into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction can result in various physiological effects, including changes in mood, cognition, and behavior. The exact molecular pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits different chemical and biological properties due to the presence of the chlorine atom.
1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of a fluorine atom. It has unique properties and applications compared to this compound.
1-(4-Fluorophenyl)piperazine: This compound is structurally similar but lacks the phenyl and dimethylaminopropene groups. It is used in different research applications and has distinct properties.
Propriétés
Numéro CAS |
21175-67-7 |
|---|---|
Formule moléculaire |
C17H19ClFN |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18FN.ClH/c1-19(2)13-12-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-12H,13H2,1-2H3;1H |
Clé InChI |
HHVAAYJHSMKDFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC=C(C1=CC=CC=C1)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


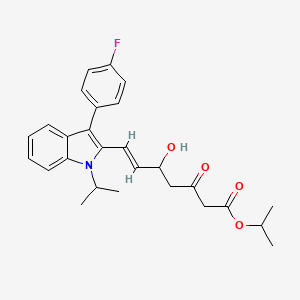
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
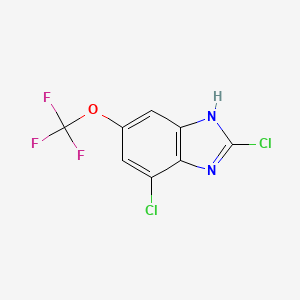
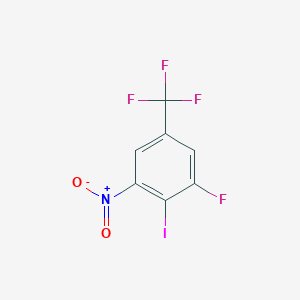
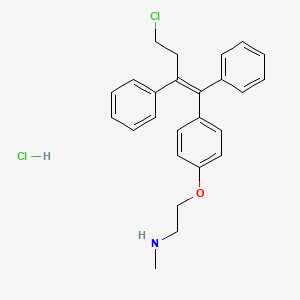
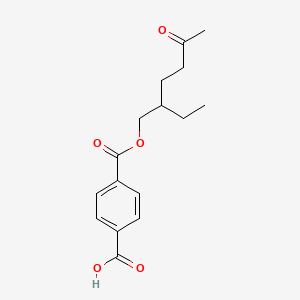
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
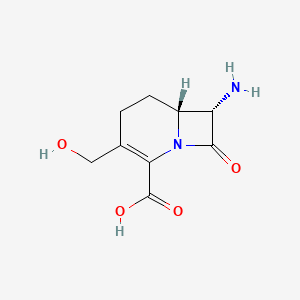


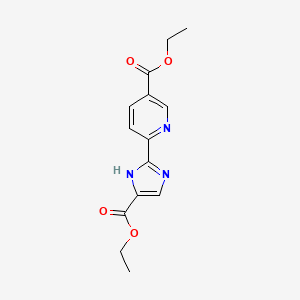

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)

